2-(5-Methyl-2-thienyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

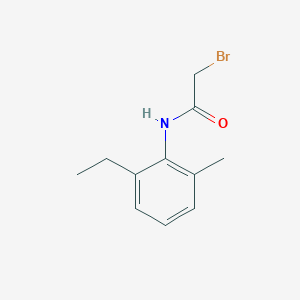

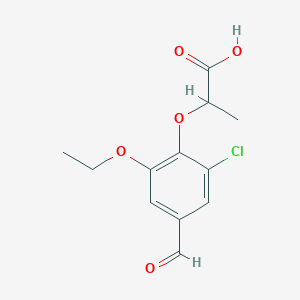

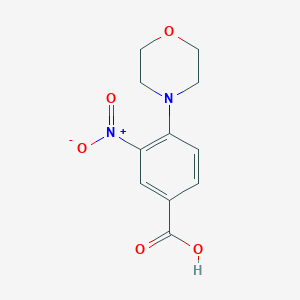

“2-(5-Methyl-2-thienyl)azepane” is a research chemical with the molecular formula C11H17NS and a molecular weight of 195.33 . It is also known by the synonyms “2-(5-Methyl-thiophen-2-yl)azepane” and "2-(5-Methylthien-2-yl)azepane" .

Synthesis Analysis

The synthesis of azepane-based compounds like “this compound” is a topic of significant interest in organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A specific synthesis method for “this compound” involves the conversion of N-(1-methylethylidene)-2-(5-methyl-2-thienyl)-1-(methylthio)-1,3-butadiene-1-amine (2-aza-1,3,5-triene) into 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine under the action of super bases .Molecular Structure Analysis

The molecular structure of “this compound” includes a seven-membered azepane ring with a thiophene ring attached to it . The thiophene ring is substituted at the 5-position with a methyl group .科学的研究の応用

Synthesis and Chemical Properties

New Synthesis Approaches : A novel method for synthesizing thienyl-substituted 3H-azepines, closely related to 2-(5-Methyl-2-thienyl)azepane, has been developed. This synthesis begins with dilithiated 2-methyl-5-propargylthiophene and isopropyl isothiocyanate, leading to the formation of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine under superbase action (Nedolya et al., 2008).

Azepanium Ionic Liquids : Azepane has been used to synthesize a new family of room temperature ionic liquids. These transformations of azepane, a coproduct in the polyamide industry, aim to mitigate its disposal issues, typically involving combustion (Belhocine et al., 2011).

Pharmaceutical and Therapeutic Applications

Protein Kinase B Inhibition : Azepane derivatives have been evaluated for inhibiting protein kinase B and A, with specific compounds showing significant activity and plasma stability. This research is crucial for developing new therapeutic agents (Breitenlechner et al., 2004).

Pharmaceutical Significance : Azepane-based compounds, including derivatives of this compound, have shown various pharmacological properties. Over 20 azepane-based drugs have been FDA approved for treating different diseases, demonstrating the wide-ranging applications of these compounds (Zha et al., 2019).

Material Science and Chemistry

Crystal Structure Analysis : The crystal structure of certain azepane derivatives has been elucidated, providing insights into their molecular configurations and potential applications in material science and pharmaceuticals (Toze et al., 2015).

Asymmetric Synthesis for Drug Discovery : Asymmetric synthesis of azepane derivatives has been developed to aid drug discovery, showcasing the flexibility and scalability of these processes (Wishka et al., 2011).

将来の方向性

Azepane-based compounds like “2-(5-Methyl-2-thienyl)azepane” continue to be of great interest in synthetic organic chemistry due to their potential biological activities . Future research may focus on developing new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles .

作用機序

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound can be converted into 2-methyl-6-(5-methyl-2-thienyl)-3h-azepine under the action of super bases . This suggests that the compound may undergo chemical transformations in the presence of certain catalysts, potentially leading to changes in its interactions with its targets.

Result of Action

The compound’s use in proteomics research suggests that it may have effects on protein expression or function.

生化学分析

Biochemical Properties

2-(5-Methyl-2-thienyl)azepane plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it may affect cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and influence their activity. This binding may result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may accumulate in specific compartments or organelles, where it exerts its effects . The localization and accumulation of the compound are critical factors that determine its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, this compound may localize to the mitochondria, where it affects mitochondrial function and energy production . The subcellular localization of this compound is a critical determinant of its biochemical activity and overall function .

特性

IUPAC Name |

2-(5-methylthiophen-2-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNOJSJPYSIFDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393192 |

Source

|

| Record name | 2-(5-methyl-2-thienyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527674-20-0 |

Source

|

| Record name | 2-(5-methyl-2-thienyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1364347.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)

![methyl 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1364355.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)

![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)